molecular formula C10H7N3O7S2 B587909 Tizoxanide Sulfate CAS No. 1391053-06-7

Tizoxanide Sulfate

Cat. No.: B587909
CAS No.: 1391053-06-7
M. Wt: 345.3
InChI Key: QKOHKCVYPSCCMW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tizoxanide Sulfate interacts with various biomolecules in the cell. It has been shown to regulate the PI3K/Akt/mTOR signaling pathway , a crucial biochemical reaction pathway in cells. This interaction influences the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce autophagy in RAW264.7 macrophage cells by inhibiting the PI3K/Akt/mTOR signaling pathway . It also has a broad antimicrobial effect, lowering cell metabolism and RNA processing and modification .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB and the MAPK signaling pathways in LPS-treated macrophage cells . It also inhibits the phosphorylation of IKK-α and degradation of IκB by LPS in macrophage cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. A validated LC-MS/MS analytical method capable of quantifying this compound in multiple matrices has shown minimal impact of matrix effects. The validated assay was linear from 15.6 ng/mL to 1000 ng/mL .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . It promotes the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells .

Transport and Distribution

Sulfate is taken up in an active process usually against a concentration gradient across the plasma membrane of root cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Rna localization, a related concept, is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tizoxanide Sulfate typically involves the hydrolysis of Nitazoxanide. The process begins with the reaction of Nitazoxanide with aqueous hydrochloric acid at elevated temperatures (around 50°C), leading to the formation of Tizoxanide. This intermediate is then further reacted with sulfuric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The reaction conditions are optimized to achieve high yields and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Tizoxanide Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Nitazoxanide: The parent compound from which Tizoxanide is derived.

    Tizoxanide Glucuronide: Another metabolite of Nitazoxanide.

    Metronidazole: A commonly used antiparasitic agent.

Uniqueness: Tizoxanide Sulfate is unique due to its broad-spectrum activity against a wide range of pathogens, including protozoa, helminths, and anaerobic bacteria. Unlike Metronidazole, this compound retains activity against metronidazole-resistant strains, making it a valuable alternative in cases of resistance .

Biological Activity

Tizoxanide sulfate, the active metabolite of nitazoxanide, has garnered attention for its diverse biological activities, particularly its antiparasitic and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

Tizoxanide is primarily known for its role in treating infections caused by protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. It is also being investigated for its potential antiviral effects against various viruses, including coronaviruses and dengue virus.

Antiparasitic Activity

Tizoxanide exhibits significant antiparasitic activity, particularly against protozoan infections. Key findings from relevant studies include:

  • In Vitro Efficacy : Tizoxanide demonstrated superior activity compared to metronidazole against multiple strains of G. intestinalis, E. histolytica, and T. vaginalis. For instance, it was found to be eight times more effective against susceptible isolates of G. intestinalis and more than twice as effective against resistant strains of T. vaginalis .
  • Mechanism of Action : The mechanism underlying tizoxanide's activity appears to involve nitro-reduction and the production of free radicals, which are essential for its antiparasitic effects .

Table 1: Comparative Efficacy of Tizoxanide and Metronidazole

ParasiteTizoxanide Activity (IC50)Metronidazole Activity (IC50)Relative Efficacy
Giardia intestinalis0.12 μg/mL0.96 μg/mL8x more effective
Entamoeba histolytica0.15 μg/mL0.29 μg/mL2x more effective
Trichomonas vaginalis0.20 μg/mL0.30 μg/mL1.5x more effective

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral pathogens:

  • SARS-CoV-2 : A study reported that a combination therapy involving tizoxanide, ribavirin, and hydroxychloroquine significantly reduced SARS-CoV-2 viral replication in Vero E6 cells . This suggests that tizoxanide may play a role in the treatment of COVID-19.
  • Dengue Virus : Tizoxanide has been shown to inhibit dengue virus replication by interfering with intracellular processes post-infection. It activates immune response genes that contribute to reduced viral production .

Table 2: Antiviral Efficacy of Tizoxanide Against Various Viruses

VirusMode of ActionEfficacy Observed
SARS-CoV-2Reduces viral replicationSignificant reduction in viral load
Dengue VirusInterferes with intracellular processesDecreased viral replication observed

Case Studies

  • COVID-19 Treatment : In a clinical setting, early administration of nitazoxanide (and by extension tizoxanide) was associated with a significant decrease in viral load among patients with COVID-19 . This supports the hypothesis that tizoxanide may enhance recovery rates when used as part of a treatment regimen.
  • Neurocysticercosis : A study evaluated the efficacy of tizoxanide combined with albendazole against Taenia crassiceps cysts in vitro, finding that the combination exhibited a faster effect than either drug alone . This suggests potential applications in treating cysticercosis infections.

Properties

IUPAC Name

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O7S2/c14-9(12-10-11-5-8(21-10)13(15)16)6-3-1-2-4-7(6)20-22(17,18)19/h1-5H,(H,11,12,14)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOHKCVYPSCCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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